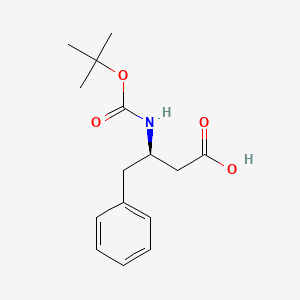

Boc-d-beta-homophenylalanine

Übersicht

Beschreibung

Boc-d-beta-homophenylalanine: is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a D-beta-amino acid structure. This compound is widely used in peptide synthesis due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boc-d-beta-homophenylalanine can be synthesized from D-phenylalanine through a multi-step reaction. The process typically involves the following steps:

Reduction: D-phenylalanine is reduced using lithium aluminum hydride in tetrahydrofuran to form the corresponding alcohol.

Protection: The alcohol is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-d-beta-homophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino acid.

Coupling Reactions: It can be coupled with other amino acids to form peptide bonds using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-beta-homophenylalanine serves as a crucial building block in peptide synthesis. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions, facilitating the formation of complex peptide chains. This property is particularly advantageous in pharmaceutical development where specific amino acid sequences are required for therapeutic efficacy. The compound's unique structure enhances the stability and functionality of synthesized peptides, making it a preferred choice in laboratories engaged in custom synthesis projects .

Drug Development

In medicinal chemistry, this compound is utilized to design and optimize drug candidates targeting specific receptors. Its incorporation into drug formulations can enhance biological activity and improve pharmacokinetic properties. For instance, studies have demonstrated that analogs of this compound can mimic natural neurotransmitters, which aids in developing treatments for neurological disorders . Furthermore, the compound has been explored for its role in creating non-toxic settlement inhibitors in marine biology research, showcasing its versatility beyond traditional pharmaceutical applications .

Biotechnology

The compound plays a pivotal role in biotechnology by contributing to the production of biologically active compounds such as enzymes and antibodies. Its incorporation into recombinant proteins can significantly improve their stability and functionality, which is critical for therapeutic applications. Research has shown that this compound can enhance the yield of specific proteins when expressed in microbial systems, thus optimizing production processes .

Research in Neuroscience

This compound is also employed in neuroscience research, particularly in studies examining neurotransmitter systems. Its ability to mimic natural neurotransmitters allows researchers to investigate potential treatments for various neurological disorders, including depression and anxiety. The compound's analogs have been shown to interact with neurotransmitter receptors effectively, providing insights into their mechanisms of action .

Custom Synthesis Projects

Many research laboratories and pharmaceutical companies rely on this compound for custom synthesis projects tailored to meet specific research needs or therapeutic targets. This flexibility makes it an invaluable tool in the development of novel compounds and therapeutic agents .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Boc-d-beta-homophenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino acid during synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to reveal the active amino acid, which can then interact with molecular targets and pathways. This allows for the study of specific protein functions and interactions .

Vergleich Mit ähnlichen Verbindungen

Boc-d-phenylalanine: Similar structure but lacks the beta-homophenyl group.

Fmoc-d-beta-homophenylalanine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

Cbz-d-beta-homophenylalanine: Uses a benzyloxycarbonyl protecting group.

Uniqueness: Boc-d-beta-homophenylalanine is unique due to its specific protecting group and beta-homophenyl structure, which provides stability and reactivity in peptide synthesis. This makes it particularly useful for creating peptides with precise sequences and properties .

Biologische Aktivität

Boc-d-beta-homophenylalanine is a synthetic amino acid derivative with significant implications in biochemical research and pharmaceutical development. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a beta-homophenylalanine structure. Its molecular formula is , with a molecular weight of approximately 277.34 g/mol . The unique stereochemistry and structural features contribute to its distinct chemical and biological properties, particularly in peptide synthesis and enzyme interactions.

Biological Activity

This compound exhibits several notable biological activities:

- Enzyme Interactions : It has been shown to influence enzyme-substrate interactions, enhancing binding affinities to specific receptors. For instance, substituting phenylalanine with beta-homo phenylalanine in beta-casomorphins significantly increases affinity for mu-type opioid receptors, indicating its potential role in drug design.

- Peptide Synthesis : The incorporation of this compound into peptides can enhance their structural stability and biological function. Its derivatives are being explored for their therapeutic potential, particularly in developing inhibitors for various biological targets .

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Research has highlighted the efficacy of fused beta-homophenylalanine derivatives as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes. Compounds derived from this compound demonstrated excellent inhibitory activity against DPP-4, showing promise as therapeutic agents .

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Amino Group : The amino group is protected using the Boc group to prevent unwanted reactions during synthesis.

- Formation of Beta-Homophenylalanine Structure : This involves specific reactions that maintain the integrity of the beta-homo structure.

- Deprotection : Under acidic conditions, the Boc group is removed to yield the active amino acid.

The synthesis process is crucial for obtaining high-purity compounds necessary for biological assays.

Table 1: Summary of Biological Activities

Case Study: DPP-4 Inhibitors

In a study evaluating various fused beta-homophenylalanine derivatives as DPP-4 inhibitors, compounds such as 18m showed significantly greater potency than sitagliptin in oral glucose tolerance tests (OGTT). This highlights the potential for these compounds to be developed into effective treatments for managing type 2 diabetes .

Immunosuppressive Properties

Another area of investigation involved the immunosuppressive properties of peptides modified with beta-homophenylalanine residues. These modifications were shown to enhance anti-inflammatory actions compared to standard treatments like cyclosporine A (CsA), suggesting that this compound could play a role in developing new immunosuppressive therapies .

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKWQHCPHJQANL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427389 | |

| Record name | boc-d-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101555-61-7 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-d-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.